1-(2-Hydroxyphenyl)ethan-1-one oxime (CAS 1196-29-8), commonly known as 2-hydroxyacetophenone oxime, is a foundational ketoxime-type bidentate chelating agent utilized extensively in hydrometallurgical solvent extraction and coordination chemistry [1]. Characterized by its ortho-hydroxyl and oxime groups, it forms highly stable, structurally defined square-planar complexes with transition metals such as Cu(II), Ni(II), and Fe(III) [2]. In procurement and process design, it is primarily evaluated for its role as a robust, easily strippable metal extractant—serving as the parent structure for commercial reagent blends—and as a direct precursor for the synthesis of functionalized benzisoxazoles in medicinal chemistry [3]. Its distinct physicochemical profile prioritizes phase stability, stripping efficiency, and chemical longevity over sheer low-pH extraction strength, making it a critical material for continuous industrial operations.
Substituting 2-hydroxyacetophenone oxime with its closest unsubstituted analog, salicylaldoxime, fundamentally alters the thermodynamic and kinetic profile of the system [1]. Because salicylaldoxime lacks the methyl group on the imine carbon, it acts as an aldoxime, binding copper so strongly at low pH that subsequent metal recovery (stripping) requires extreme acid concentrations or the addition of physical modifiers [2]. These modifiers often induce severe phase entrainment, crud formation, and accelerated chemical degradation via hydrolysis and nitration [3]. Conversely, the precise steric hindrance provided by the methyl group in 2-hydroxyacetophenone oxime weakens the metal-ligand bond just enough to enable highly efficient acidic stripping, while simultaneously conferring exceptional resistance to hydrolytic and oxidative degradation, making the two compounds strictly non-interchangeable in continuous cyclic processes [1].
In comparative solvent extraction circuits, aldoximes like salicylaldoxime exhibit extremely high copper loading but require the addition of ester or alcohol modifiers to achieve acceptable stripping. 2-hydroxyacetophenone oxime (a ketoxime) inherently functions without modifiers, achieving superior stripping efficiency at standard electrolyte acidities [1]. When used in commercial blends, the ketoxime acts as an internal modifier for aldoximes, improving the overall net copper transfer and eliminating the need for external chemical modifiers that cause physical phase degradation [2].
| Evidence Dimension | Stripping efficiency and modifier requirement |
| Target Compound Data | 2-hydroxyacetophenone oxime (Ketoxime: easy to strip, zero modifier required) |
| Comparator Or Baseline | Salicylaldoxime (Aldoxime: hard to strip, requires ester/alcohol modifiers) |
| Quantified Difference | Ketoximes enable efficient stripping at standard pH without the >30% modifier volume required by pure aldoximes. |
| Conditions | Acidic copper pregnant leach solution (PLS) extraction and stripping circuit |
Eliminates the need for physical modifiers, directly reducing reagent costs and preventing modifier-induced crud formation in the organic phase.
The stability of the extractant molecule in harsh, highly acidic, and nitrate-containing environments is a primary procurement driver. 2-hydroxyacetophenone oxime demonstrates excellent hydrolytic stability and resistance to nitration compared to unstabilized salicylaldoxime [1]. In accelerated degradation tests at 40°C in nitrate-containing feeds, salicylaldoxime formulations rapidly degrade, whereas the ketoxime structure maintains its integrity, significantly extending the operational half-life of the organic phase [2].
| Evidence Dimension | Resistance to nitration and hydrolytic degradation |
| Target Compound Data | 2-hydroxyacetophenone oxime (High stability, low degradation rate) |
| Comparator Or Baseline | Salicylaldoxime (Low stability, rapid degradation in nitrate media) |
| Quantified Difference | Ketoximes exhibit a significantly longer operational half-life and lower degradation-product buildup than unstabilized aldoximes under identical 40°C nitrate-contact conditions. |
| Conditions | Continuous contact with nitrate-containing acidic feeds at 40°C |
Drastically reduces the required make-up rate (replenishment cost) of the extractant inventory in industrial hydrometallurgical operations.
Beyond metal extraction, 1-(2-Hydroxyphenyl)ethan-1-one oxime is a highly efficient precursor for the synthesis of benzisoxazole heterocycles, which are critical pharmacophores. Traditional multi-step syntheses of 3-methylbenzisoxazole from complex raw materials suffer from low overall yields and require harsh conditions [1]. Utilizing 2-hydroxyacetophenone oxime allows for a direct, one-pot cyclization that achieves high product yields with shorter synthesis steps and reduced byproduct formation [2].
| Evidence Dimension | Synthesis steps and overall yield of 3-methylbenzisoxazole |
| Target Compound Data | 2-hydroxyacetophenone oxime (Direct one-pot cyclization, high yield) |
| Comparator Or Baseline | Multi-step synthesis from generic substituted benzenes |
| Quantified Difference | Reduces the synthetic pathway to a single step with high conversion, bypassing the yield penalties of multi-step intermediate isolation. |
| Conditions | One-pot chemical synthesis environment |
Provides a highly efficient, cost-effective, and scalable procurement route for synthesizing benzisoxazole-based active pharmaceutical ingredients (APIs).
Physical performance in liquid-liquid extraction is heavily dependent on the extractant's structure. Modified aldoximes, while strong extractants, require ester or alcohol modifiers that increase the viscosity of the organic phase, leading to higher aqueous entrainment and the generation of stable interfacial emulsions (crud) [1]. 2-hydroxyacetophenone oxime, acting as a standalone extractant or as an unmodified blend component, maintains low organic phase viscosity, resulting in rapid phase disengagement, low crud levels, and minimal impurity transfer via entrainment .
| Evidence Dimension | Interfacial crud formation and aqueous entrainment |
| Target Compound Data | 2-hydroxyacetophenone oxime (Low viscosity, rapid phase separation) |
| Comparator Or Baseline | Modified aldoximes (Higher viscosity, prone to crud formation) |
| Quantified Difference | Ketoxime systems generate significantly lower crud volumes and reduce aqueous entrainment compared to heavily modified aldoxime systems. |
| Conditions | Continuous mixer-settler operation in hydrometallurgical circuits |
Minimizes the loss of expensive organic reagents to the aqueous phase and prevents physical bottlenecks in the mixer-settler units.
Due to its exceptional resistance to nitration and hydrolysis, 2-hydroxyacetophenone oxime is the ideal base component for formulating custom extraction blends used in processing highly acidic or nitrate-rich pregnant leach solutions (PLS) [1]. It acts as a stabilizing and stripping-enhancing co-extractant when blended with stronger but harder-to-strip aldoximes.
In medicinal chemistry, this compound serves as a highly efficient, one-pot precursor for the synthesis of 3-methylbenzisoxazole and related heterocycles [2]. Its pre-formed ortho-hydroxyl and oxime functionalities allow chemists to bypass complex multi-step aromatic substitutions, directly yielding high-purity intermediates for drug discovery.
In advanced coordination chemistry, 2-hydroxyacetophenone oxime is utilized as a structurally rigid, bidentate ligand to synthesize hexa-iron and copper polymetallic clusters [3]. The steric influence of its methyl group dictates the specific geometry and magnetic coupling of the resulting metallic cores, making it superior to generic salicylaldoxime for engineering specific molecular magnets.